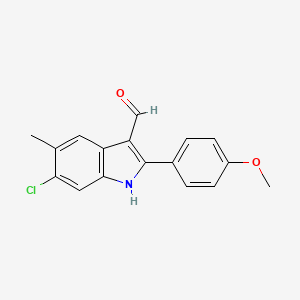
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro substituent at the 6-position, a methoxyphenyl group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 3-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions for this compound would involve using 4-methoxyphenylhydrazine and 6-chloro-5-methyl-3-formylindole as starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would include steps such as:
- Mixing the reactants in a suitable solvent.
- Heating the mixture under reflux.
- Purifying the product through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.
Substitution: 6-Amino-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-phenyl-1H-indole-3-carbaldehyde: Lacks the methoxy and methyl substituents.
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the chloro and methyl substituents.
5-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Lacks the chloro and methoxy substituents.
Uniqueness
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
920514-81-4 |
|---|---|
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
6-chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H14ClNO2/c1-10-7-13-14(9-20)17(19-16(13)8-15(10)18)11-3-5-12(21-2)6-4-11/h3-9,19H,1-2H3 |
Clé InChI |
AVDSCAQNCRWJSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
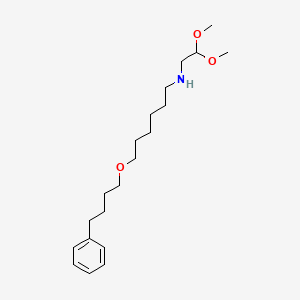
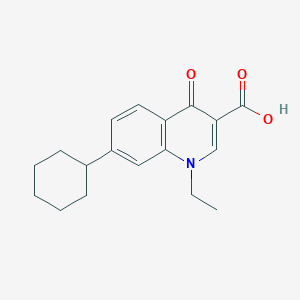

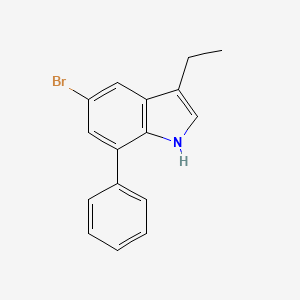
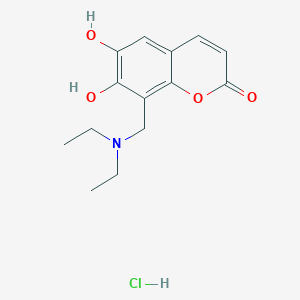
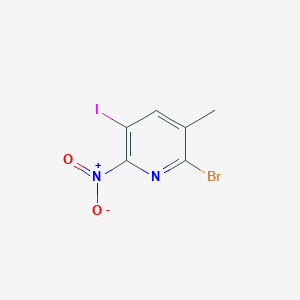
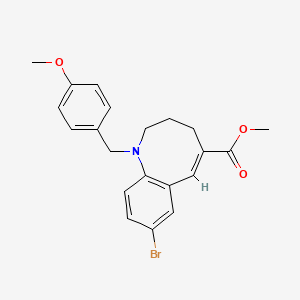

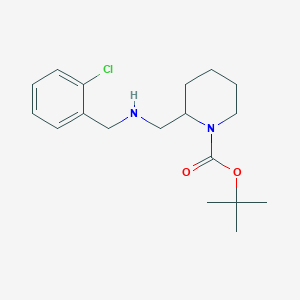

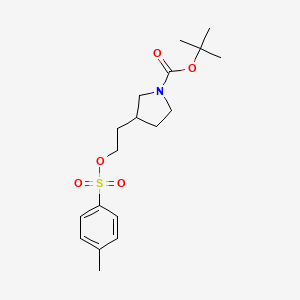
![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11830964.png)
